molecular formula C13H9N3O4S2 B2430226 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 476642-64-5

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2430226
CAS No.: 476642-64-5
M. Wt: 335.35
InChI Key: OYMXOAFUKIJVHX-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic heterocyclic compound designed for advanced antimicrobial research and development. This chemical entity integrates a 5-nitrothiophene carboxamide core, a structure recognized for its potent biological activity. Similar nitrothiophene carboxamides have been identified as novel prodrugs requiring activation by specific bacterial nitroreductases, such as NfsA and NfsB, to exert their antibacterial effects . Once activated, these compounds generate reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This mechanism is particularly effective against a spectrum of Gram-negative bacteria, including multi-drug resistant clinical isolates of E. coli, Shigella, and Salmonella, making this compound class a promising candidate for tackling antimicrobial resistance (AMR) . The structural design of this compound, featuring a methylfuran-thiazole moiety, is intended to optimize its properties to overcome bacterial efflux pump liability, a major challenge in antibiotic development. Research on analogous compounds has utilized structure-based design to reduce binding to efflux pumps like AcrAB-TolC, thereby enhancing their potency against wild-type bacteria . This reagent is presented as a valuable building block and investigative tool for medicinal chemists and microbiologists. Potential applications include use as a lead compound in the discovery of new antibacterial agents, a probe for studying bacterial nitroreductase activity and efflux pump mechanisms, and a scaffold for the synthesis of more complex derivatives to explore structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-7-2-3-9(20-7)8-6-21-13(14-8)15-12(17)10-4-5-11(22-10)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXOAFUKIJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methylfuran-2-carboxylic acid with thioamide under acidic conditions.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The thiazole derivative is then coupled with the nitrated thiophene using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-methylfuran-2-yl)thiazol-2-yl)cinnamamide
  • 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Uniqueness

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a nitrothiophene moiety This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds

Biological Activity

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a unique combination of a thiazole ring, a furan moiety, and a nitrothiophene structure. The general synthetic route involves several steps:

  • Formation of Thiazole Ring : The thiazole ring can be synthesized through the reaction of 5-methylfurfural with a suitable thioamide under basic conditions.
  • Coupling Reaction : The thiazole derivative is coupled with a thiophene derivative using coupling reagents like EDCI in the presence of a base.
  • Amidation : Finally, the carboxamide group is formed by reacting the intermediate with an amine under dehydrating conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It disrupts bacterial cell wall synthesis by interacting with penicillin-binding proteins (PBPs), leading to cell lysis. In vitro studies have shown effectiveness against several strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Microorganism Activity Reference
Staphylococcus aureusEffective
Enterococcus faecalisEffective
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate activity

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cells through mitochondrial pathways. The compound's mechanism involves increasing reactive oxygen species (ROS) production, which contributes to cell death.

Cancer Cell Line IC50 (µM) Mechanism
M-HeLa15Apoptosis induction via ROS
MCF-720Apoptosis induction via ROS

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed comparable activity to traditional antibiotics against resistant strains of bacteria. The compound's ability to bind to PBPs was confirmed through binding assays.
  • Cytotoxicity in Cancer Cells : In another investigation, the compound was tested against various cancer cell lines where it exhibited significant cytotoxic effects at low concentrations. Flow cytometry analyses indicated that treated cells underwent apoptosis characterized by mitochondrial membrane potential dissipation.
  • Mechanistic Insights : Further studies revealed that the compound's anticancer activity was associated with increased ROS levels and activation of caspase pathways, underscoring its potential as a chemotherapeutic agent.

Q & A

Q. What are the key synthetic pathways for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by coupling with nitrothiophene-carboxamide. Key steps include:

  • Cyclocondensation : Formation of the 1,3-thiazole ring via reaction of 5-methylfuran-2-carbaldehyde with thiourea derivatives under acidic conditions .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole intermediate to 5-nitrothiophene-2-carboxylic acid .
  • Nitro Group Stabilization : Conducting nitration reactions at low temperatures (0–5°C) to prevent side reactions . Optimization focuses on solvent selection (e.g., DMF for polar intermediates), catalyst load (e.g., 1.2 eq. of coupling agents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how do they validate functional groups?

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 7.8–8.2 ppm confirm the nitrothiophene moiety, while δ 6.5–7.0 ppm indicate furan protons .
  • ¹³C NMR : Peaks at ~160 ppm confirm the carboxamide carbonyl group .
    • IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂), and ~3100 cm⁻¹ (aromatic C-H) validate key groups .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 377.05) .

Q. What common chemical reactions does this compound undergo, and under what conditions?

  • Nucleophilic Substitution : The nitro group can be reduced to an amine using Pd/C and H₂, enabling further derivatization .
  • Oxidation : Thiophene rings may undergo oxidation with m-CPBA to form sulfoxides, altering electronic properties .
  • Heterocycle Functionalization : The thiazole nitrogen can react with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically resolved?

Discrepancies in IC₅₀ values or target selectivity often arise from assay variability. Strategies include:

  • Orthogonal Assays : Validating enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to confirm mechanism .
  • Dose-Response Curves : Replicating studies across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Meta-Analysis : Comparing data across studies using standardized metrics (e.g., pIC₅₀) to adjust for experimental noise .

Q. What computational methods predict binding affinity, and how do they align with experimental results?

  • Molecular Docking (AutoDock Vina) : Models interactions with targets (e.g., COX-2) by simulating ligand-receptor binding poses. Scoring functions (ΔG) are compared to experimental Kᵢ values .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates reliable predictions .
  • QSAR Models : Use Hammett constants (σ) of substituents (e.g., nitro groups) to correlate electronic effects with activity .

Q. What strategies improve solubility and stability for in vitro assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity while enhancing aqueous solubility .
  • pH Adjustment : Buffering at pH 7.4 (HEPES) prevents nitro group degradation .
  • Lyophilization : Freeze-drying with cryoprotectants (trehalose) improves long-term storage stability .

Q. How do structural modifications to the thiazole or nitro groups impact pharmacokinetics?

  • Nitro → Amine Reduction : Increases logP (by ~0.5) but reduces metabolic clearance (CYP3A4-mediated oxidation) .
  • Thiazole Methylation : Enhances bioavailability (F% from 40% to 60%) by reducing first-pass metabolism .
  • Furan Replacement : Substituting furan with pyran decreases plasma protein binding (from 90% to 75%), improving free fraction .

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